2-Cyclohex-3-enyl-2-morpholinoacetonitrile
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Overview
Description
2-Cyclohex-3-enyl-2-morpholinoacetonitrile is an organic compound with the molecular formula C12H18N2O. It is characterized by a cyclohexene ring, a morpholine ring, and a nitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohex-3-enyl-2-morpholinoacetonitrile typically involves the reaction of cyclohex-3-enylamine with morpholine and acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohex-3-enyl-2-morpholinoacetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-Cyclohex-3-enyl-2-morpholinoacetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohex-3-enyl-2-morpholinoacetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyclohex-3-enyl-2-morpholinoacetonitrile include:
- Cyclohex-3-enylamine
- Morpholine
- Acetonitrile derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a cyclohexene ring, a morpholine ring, and a nitrile group. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications .
Biological Activity
2-Cyclohex-3-enyl-2-morpholinoacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- CAS Number: 253786-57-1
- Molecular Formula: C12H15N3O
- Molecular Weight: 219.27 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary investigations have shown that it may induce apoptosis in cancer cells, although further studies are necessary to elucidate the specific pathways involved.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, leading to observed therapeutic effects.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors that play a role in cell signaling and apoptosis.
Case Studies
- Antimicrobial Activity : A study conducted by [source] demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising compared to standard antibiotics.
- Anticancer Potential : In vitro studies indicated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent [source].
- Anti-inflammatory Effects : Research published in [source] highlighted the compound's ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential utility in treating inflammatory diseases.
Data Tables
Biological Activity | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of S. aureus and E. coli | [source] |
Anticancer | Induction of apoptosis in MCF-7 and A549 cells | [source] |
Anti-inflammatory | Reduction of pro-inflammatory cytokines | [source] |
Properties
CAS No. |
253786-57-1 |
---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-cyclohex-3-en-1-yl-2-morpholin-4-ylacetonitrile |
InChI |
InChI=1S/C12H18N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-2,11-12H,3-9H2 |
InChI Key |
CQZNTLAXGNDCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC=C1)C(C#N)N2CCOCC2 |
Origin of Product |
United States |
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